molecular formula C12H19FN2 B7846517 N*1*-(2-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

N*1*-(2-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Cat. No.: B7846517
M. Wt: 210.29 g/mol
InChI Key: AIJUXRFRGUKBDB-UHFFFAOYSA-N
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Description

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluoro-benzyl group and an isopropyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves a multi-step process. One common method includes the alkylation of ethane-1,2-diamine with 2-fluoro-benzyl chloride under basic conditions, followed by the introduction of the isopropyl group through reductive amination. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the scalability of the process is enhanced by employing high-throughput screening techniques to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The fluoro-benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

    Oxidation: Oxides and hydroxylated derivatives

    Reduction: Amine derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-benzyl group enhances the compound’s binding affinity to these targets, while the isopropyl group modulates its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine
  • N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine
  • N1-(2-Methyl-benzyl)-N1-isopropyl-ethane-1,2-diamine

Uniqueness

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJUXRFRGUKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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